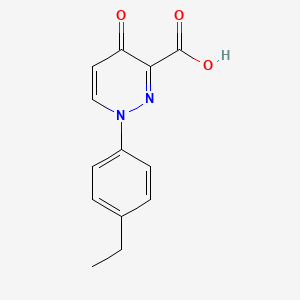

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS No.: 874354-47-9

Cat. No.: VC16255516

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874354-47-9 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18) |

| Standard InChI Key | XWNICOHLMXGFBL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid possesses the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol. Its IUPAC name, 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid, reflects the dihydropyridazine ring system substituted at the 1-position with a 4-ethylphenyl group and at the 3-position with a carboxylic acid (Table 1).

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS No. | 874354-47-9 |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

| Solubility (pH 7.4) | 36.6 µg/mL |

The compound’s canonical SMILES string reveals a planar dihydropyridazine ring conjugated to the ethylphenyl substituent and carboxylic acid group, which influence its electronic distribution and hydrogen-bonding capacity.

Solubility and Stability

With a solubility of 36.6 µg/mL at physiological pH, the compound’s limited aqueous solubility is attributed to its hydrophobic ethylphenyl group and planar aromatic system. Stability studies suggest that the dihydropyridazine core is susceptible to oxidation under acidic conditions, necessitating storage in inert environments.

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit synthetic details for this compound are scarce, analogous dihydropyridazine derivatives are typically synthesized via multi-step reactions involving hydrazones, cyclization, and hydrolysis. A plausible route (Figure 1) begins with the condensation of ethyl acetoacetate with a 4-ethylphenylhydrazine derivative, followed by cyclization under acidic conditions to form the dihydropyridazine ring. Subsequent oxidation and hydrolysis yield the carboxylic acid moiety.

Figure 1: Hypothetical Synthesis Pathway

-

Condensation: Ethyl acetoacetate + 4-ethylphenylhydrazine → Hydrazone intermediate.

-

Cyclization: Acid-catalyzed ring closure to form dihydropyridazine.

-

Oxidation/Hydrolysis: Introduction of the 4-oxo and carboxylic acid groups.

This approach aligns with methods used for related compounds, such as ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, where esterification precedes hydrolysis.

Crystallographic and Spectroscopic Analysis

X-ray crystallography of analogous compounds, like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, reveals nearly planar conformations with dihedral angles <5° between the heterocyclic ring and substituents . Hydrogen-bonding networks, particularly bifurcated N–H⋯O interactions, stabilize the crystal lattice . For 1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, similar planar geometry is anticipated, with intramolecular hydrogen bonds between the carboxylic acid and carbonyl oxygen enhancing stability.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The replacement of the ethylphenyl group with methoxy or fluoro substituents in analogues alters electronic properties and target selectivity. For example, fluorinated derivatives exhibit enhanced metabolic stability, while methoxy groups improve solubility.

Future Directions and Applications

Drug Design Opportunities

This compound’s scaffold is amenable to rational drug design:

-

Analog Synthesis: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate receptor affinity.

-

Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Targeted Therapeutic Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume